Gibberellin A12 aldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20-/m1/s1 |
InChI Key |
ZCTUNYRXJKLWPY-LLCOKINKSA-N |
SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O |
Synonyms |
gibberellin A12 aldehyde gibberellin-A-12-aldehyde |
Origin of Product |
United States |
Enzymology and Biochemical Transformations Leading to Gibberellin A12 Aldehyde
Ent-Kaurene (B36324) Oxidase (KO) Function and Isoforms
The oxidation of ent-kaurene to ent-kaurenoic acid is catalyzed by the enzyme ent-kaurene oxidase (KO). nih.govwikipedia.org This enzyme is a member of the CYP701 family of cytochrome P450 monooxygenases. pnas.orgnih.gov KO is a key player in the early stages of gibberellin biosynthesis, catalyzing three successive oxidation steps at the C-19 position of ent-kaurene. nih.govnih.govexpasy.org Several isoforms of KO have been identified in various plant species. For instance, in rice, both OsKO1 and OsKO2 have been shown to catalyze the conversion of ent-kaurene to ent-kaurenoic acid. nih.gov Similarly, two KOs, SdKO1 and SdKO2, have been characterized in Scoparia dulcis. nih.gov In Arabidopsis, the GA3 gene encodes for ent-kaurene oxidase. nih.govnih.gov
Ent-Copalyl Diphosphate (B83284) Synthase Activity
Multi-step Oxidations Catalyzed by Cytochrome P450 Monooxygenases
The conversion of ent-kaurene to ent-kaurenoic acid is a three-step process involving the sequential formation of ent-kaurenol (B36349) and ent-kaurenal (B36371) as intermediates. nih.govnih.gov This entire sequence is catalyzed by the single enzyme, ent-kaurene oxidase, a cytochrome P450 monooxygenase that requires an NADPH-cytochrome P450 reductase for its activity. nih.govexpasy.org The enzyme catalyzes the oxidation of the C4α methyl group of ent-kaurene. pnas.org Studies with labeled substrates in maize have documented the metabolic progression from ent-kaurene → ent-kaurenol → ent-kaurenal → ent-kaurenoic acid. nih.gov The multifunctional nature of this cytochrome P450 is a notable feature of the gibberellin biosynthetic pathway. asm.org
Conversion of Ent Kaurenoic Acid to Gibberellin A12 Aldehyde
Ent-Kaurenoic Acid Oxidase (KAO) Function and Isoforms
Ent-kaurenoic acid oxidase (KAO) is the key enzyme responsible for the conversion of ent-kaurenoic acid into the gibberellin backbone. nih.gov It is a member of the CYP88A subfamily of cytochrome P450 monooxygenases. nih.govpnas.orgresearchgate.net The primary function of KAO is to catalyze three successive oxidation steps that transform ent-kaurenoic acid into gibberellin A12 (GA12), with this compound being the penultimate product. nih.govpnas.orguniprot.org This multi-step catalytic function has been demonstrated by expressing KAO-encoding cDNAs from various plant species in yeast, which then gained the ability to convert ent-kaurenoic acid to GA12. nih.govpnas.org
Mutations in the genes encoding KAO can lead to a gibberellin-deficient phenotype, often characterized by severe dwarfism. pnas.orgresearchgate.net This has been observed in several plant species, highlighting the enzyme's crucial role in normal plant growth and development. For instance, the dwarf3 mutant in maize, the d35 mutant in rice, and the na mutant in pea all have lesions in their respective KAO genes. pnas.orgresearchgate.net
KAO enzymes are encoded by a small family of genes, with different species possessing one or more isoforms. These isoforms may have distinct expression patterns and regulatory controls. For example, the model plant Arabidopsis thaliana has two expressed genes, AtKAO1 (CYP88A3) and AtKAO2 (CYP88A4), that encode functional KAO enzymes. pnas.orguniprot.orgfrontiersin.org
Table 1: Selected Isoforms of Ent-Kaurenoic Acid Oxidase (KAO)
| Species | Gene/Locus Name | Encoded Protein | Reference |
|---|---|---|---|
| Arabidopsis thaliana | AtKAO1 | CYP88A3 | uniprot.org |
| Arabidopsis thaliana | AtKAO2 | CYP88A4 | researchgate.netfrontiersin.org |
| Hordeum vulgare (Barley) | Grd5 | HvKAO1 | pnas.orgresearchgate.net |
| Zea mays (Maize) | Dwarf3 | ZmKAO1 | pnas.orgresearchgate.net |
| Oryza sativa (Rice) | d35 / OsKAO | CY88A5 (OsKAO1) | researchgate.netresearchgate.net |
Sequential Oxidations at Specific Carbon Positions
The transformation of ent-kaurenoic acid to this compound is not a single reaction but a stepwise process involving two sequential oxidations at the C-7 position of the ent-gibberellane skeleton. uniprot.orgnih.gov These reactions are catalyzed by the multifunctional ent-kaurenoic acid oxidase.
The established metabolic sequence is as follows:
ent-Kaurenoic Acid to ent-7α-hydroxykaurenoic acid: The first step is the hydroxylation of ent-kaurenoic acid at the C-7α position. uniprot.orgnih.gov This introduces a hydroxyl group, forming the intermediate ent-7α-hydroxykaurenoic acid. This reaction has been documented in cell-free systems from various plants, including the elongating internodes of maize. nih.govannualreviews.org
ent-7α-hydroxykaurenoic acid to this compound: The newly formed hydroxyl group at C-7 is then further oxidized. uniprot.org This second oxidation converts the alcohol to an aldehyde, resulting in the formation of this compound (GA12-aldehyde). uniprot.orgnih.gov This intermediate is the direct precursor to GA12 in the pathway. rsc.org
The entire sequence from ent-kaurene (B36324) to GA12-aldehyde has been documented in young shoots of normal maize, confirming the native presence of these intermediates. nih.gov The regulation of these two specific metabolic steps appears to be a key control point in GA biosynthesis, as demonstrated in studies with field pennycress where thermoinduction significantly alters the conversion of ent-kaurenoic acid but not the subsequent metabolism of GA12-aldehyde. nih.gov
Table 2: Biochemical Transformations from ent-Kaurenoic Acid to this compound
| Substrate | Enzyme | Reaction Type | Product |
|---|---|---|---|
| ent-Kaurenoic acid | ent-Kaurenoic acid oxidase (KAO) | C-7α Hydroxylation | ent-7α-hydroxykaurenoic acid |
Characterization of Relevant Cytochrome P450 Monooxygenases (e.g., CYP88A)
The enzymes that catalyze the formation of this compound from ent-kaurenoic acid are cytochrome P450 (CYP) monooxygenases. pnas.orgresearchgate.net Specifically, they belong to the CYP88A family, one of the largest and most diverse superfamilies of enzymes found in plants. nih.govfrontiersin.org
These enzymes are heme-containing proteins that typically require a redox partner to function. frontiersin.org The KAO enzyme activity is dependent on an associated NADPH-cytochrome P450 reductase (CPR), which shuttles electrons from the co-substrate NADPH to the P450's catalytic center. frontiersin.org This electron transfer is essential for the activation of molecular oxygen needed for the hydroxylation and subsequent oxidation reactions.
KAO enzymes are classified as microsomal, meaning they are membrane-bound and localized to the endoplasmic reticulum. annualreviews.org Their activity is characteristically inhibited by carbon monoxide and cytochrome c, a feature typical of cytochrome P450 enzymes. nih.govebi.ac.uk Studies with microsomal preparations from the fungus Gibberella fujikuroi have shown that the synthesis of GA12 from GA12-aldehyde can utilize either NADH or NADPH as an electron source, demonstrating some flexibility in the redox system. nih.govebi.ac.uk
Table 3: Properties of Cytochrome P450 (CYP88A) in this compound Synthesis
| Property | Description | Reference |
|---|---|---|
| Enzyme Superfamily | Cytochrome P450 (CYP) | pnas.orgresearchgate.net |
| Enzyme Family | CYP88A | nih.govfrontiersin.org |
| EC Number | 1.14.14.107 | uniprot.org |
| Catalytic Function | Monooxygenase | nih.govnih.gov |
| Subcellular Location | Microsomal (Endoplasmic Reticulum) | annualreviews.org |
| Co-substrate | NADPH, O₂ | frontiersin.org |
| Redox Partner | NADPH-Cytochrome P450 Reductase (CPR) | frontiersin.org |
| Characteristic Inhibitors | Carbon Monoxide, Cytochrome c | nih.govebi.ac.uk |
Regulation of Gibberellin A12 Aldehyde Biosynthesis and Pathway Flux
Transcriptional and Post-Transcriptional Control of Biosynthetic Genes
The synthesis of GA12-aldehyde from its precursor, ent-kaurene (B36324), is a multi-step process catalyzed by two key enzymes belonging to the cytochrome P450 monooxygenase family: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). oup.comfrontiersin.org KO catalyzes the sequential oxidation of ent-kaurene to ent-kaurenoic acid, which is then converted by KAO through two intermediates (ent-7α-hydroxykaurenoic acid and GA12-aldehyde) to GA12. portlandpress.comwikipedia.org
The regulation of GA12-aldehyde levels is largely achieved through the transcriptional control of the genes encoding these enzymes. The expression of KO and KAO is modulated by a variety of developmental and environmental signals, ensuring that the initial flux into the GA pathway is tightly managed. oup.comfrontiersin.org For instance, the capacity for ent-kaurene synthesis, the substrate for KO, is maximal during rapid seed development, coinciding with high GA content.
While transcriptional regulation is the primary control mechanism, there is also evidence suggesting that post-transcriptional regulation may play a role, although this area is less studied. oup.com This could involve mechanisms affecting mRNA stability or the stability and activity of the KO and KAO proteins themselves, adding another layer of control to the biosynthetic flux towards GA12-aldehyde.
Table 1: Key Enzymes and Genes in the Biosynthesis of Gibberellin A12 Aldehyde
| Enzyme | Gene Family | Function | Location | Regulation |
|---|---|---|---|---|
| ent-Copalyl diphosphate (B83284) synthase | CPS | Converts GGDP to ent-copalyl diphosphate | Plastid | Transcriptional |
| ent-Kaurene synthase | KS | Converts ent-copalyl diphosphate to ent-kaurene | Plastid | Transcriptional |
| ent-Kaurene oxidase | KO | Catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid | Endoplasmic Reticulum | Transcriptional |
Feedback and Feedforward Regulatory Mechanisms within the Gibberellin Pathway
Feedforward Regulation: Conversely, high levels of bioactive GAs often promote the transcription of genes encoding GA-inactivating enzymes, such as GA 2-oxidase (GA2ox). nih.gov This feedforward loop enhances the catabolism of active GAs, further contributing to the maintenance of appropriate hormone levels.
These regulatory loops are primarily mediated by DELLA proteins, which are nuclear-localized growth repressors. nih.govontosight.ai In the absence or at low concentrations of bioactive GAs, DELLA proteins are stable and active. They interact with various transcription factors to modulate the expression of GA-responsive genes, including those in the metabolic pathway. When bioactive GAs bind to their receptor, GID1, the complex targets DELLA proteins for degradation via the 26S proteasome. nih.gov The removal of DELLA repressors then allows for changes in the expression of target genes. Therefore, the stability of DELLA proteins, which is directly linked to the concentration of bioactive GAs, is a central hub for the feedback and feedforward control of the entire pathway, influencing the metabolic flux originating from GA12-aldehyde.
Environmental Factors Affecting this compound Levels
Plants constantly adjust their growth and development in response to environmental cues, and GA metabolism is a key target of these regulatory pathways. Light is one of the most critical environmental factors that influences GA biosynthesis and, consequently, the availability of GA12-aldehyde for conversion into active forms. annualreviews.org
Light, perceived by photoreceptors such as phytochromes, profoundly regulates GA-mediated processes like seed germination, de-etiolation, and stem elongation. uomustansiriyah.edu.iqannualreviews.org This regulation is often achieved by altering the expression of GA metabolism genes. For example, red light can promote the synthesis of bioactive GAs by inducing the expression of GA3ox genes. plos.org
Photoperiod (day length) is a crucial signal for developmental transitions like flowering and tuberization, and its effects are frequently mediated through the GA pathway. Research in G2 peas, a line of Pisum sativum, has shown that the metabolism of radioactively labeled GA12-aldehyde is significantly different in plants grown under long days (LD) versus short days (SD). nih.gov In these peas, photoperiod appears to regulate the 13-hydroxylation step that converts GA12 to GA53, thereby altering the flux down different branches of the GA pathway. nih.gov In plants grown under SD, there was a notable increase in the levels of [¹⁴C]GA₅₃ and its downstream products compared to plants grown under LD, indicating a higher rate of conversion from GA12-aldehyde into the 13-hydroxylation pathway under short-day conditions. nih.gov Similarly, in potato, the photoperiodic control of tuber formation is tightly linked to the regulation of GA levels, with the expression of GA20ox, GA3ox, and GA2ox genes being modulated by day length. plos.orgusp.br
Table 3: Research Findings on the Metabolism of [¹⁴C]this compound in G2 Pea Shoots under Different Photoperiods
| Metabolite | Relative Level in Short Days (SD) | Relative Level in Long Days (LD) | Implied Regulatory Step |
|---|---|---|---|
| [¹⁴C]GA₅₃ | Elevated | Lower | 13-hydroxylation of GA12 |
| [¹⁴C]GA₄₄ | Elevated | Lower | Downstream of GA₅₃ |
| [¹⁴C]GA₁₉/₁₇ | Elevated | Lower | Downstream of GA₄₄ |
| [¹⁴C]GA₁ | Slightly lower | Slightly higher | Non-13-hydroxylation pathway |
This table is a qualitative summary based on research findings in Pisum sativum, line G2, which show that photoperiod alters the metabolic fate of GA12-aldehyde. nih.gov
Temperature Responses
Temperature is a critical environmental factor that influences the rate of gibberellin biosynthesis, and the steps leading to the formation of this compound are key regulatory points. portlandpress.combrazilianjournals.com.br Both low and high temperatures can trigger significant changes in the expression of GA biosynthetic genes and the activity of their corresponding enzymes, thereby altering the flux towards active GAs. brazilianjournals.com.brresearchgate.netmdpi.com
In the winter annual crucifer Thlaspi arvense (field pennycress), which requires a period of cold (vernalization) for stem elongation and flowering, thermoinduction is a primary regulator of GA metabolism. nih.govnih.gov Studies have shown that the regulatory control exerted by temperature is likely focused on the metabolic steps that convert ent-kaurenoic acid (KA) to GA12-aldehyde. nih.gov In non-induced plants, endogenous levels of KA are significantly higher—up to 47 times more—than in thermo-induced plants. nih.govebi.ac.uk Following a cold treatment, the rate at which KA is metabolized increases dramatically in the shoot tips, which are the site of temperature perception for this response. nih.govnih.gov Specifically, the activity of ent-kaurenoic acid 7β-hydroxylase, an enzyme involved in the conversion of KA to ent-7α-hydroxykaurenoic acid (a step towards GA12-aldehyde), rapidly increases after vernalization. nih.govresearchgate.net In contrast, when radiolabeled GA12-aldehyde is applied to both thermo- and non-induced plants, no significant differences are observed in the resulting metabolites, reinforcing the idea that the main temperature control point precedes GA12-aldehyde. nih.govebi.ac.uk
Similarly, in Arabidopsis thaliana, cold treatment of imbibed seeds leads to an increase in the levels of bioactive GAs, which is necessary for germination. nih.gov This suggests that low temperatures can activate the GA biosynthesis and response pathways. In pak choi (Brassica rapa ssp. chinensis), low-temperature treatment leads to the upregulation of the ent-kaurenoic acid oxidase 2 (KAO2) homologous gene, which catalyzes the formation of GA12-aldehyde from ent-kaurenoic acid. frontiersin.org
Conversely, heat stress can inhibit the expression of genes such as GA20ox and GA3ox, which act later in the pathway, leading to a blockage in GA synthesis. mdpi.com This demonstrates that temperature extremes can exert differential control over various points in the GA biosynthetic pathway.
Table 1: Effects of Temperature on this compound-Related Biosynthesis
| Species | Temperature Condition | Observed Effect | Key Enzyme/Metabolite Affected | Reference |
|---|---|---|---|---|
| Thlaspi arvense (Field Pennycress) | Cold treatment (Thermoinduction/Vernalization) | Increased metabolism of ent-kaurenoic acid; 47-fold decrease in endogenous ent-kaurenoic acid levels post-vernalization. | ent-kaurenoic acid, ent-kaurenoic acid 7β-hydroxylase | nih.govnih.govebi.ac.uk |
| Brassica rapa ssp. chinensis (Pak Choi) | Low-temperature treatment | Upregulation of the KAO2 gene, which is involved in converting ent-kaurenoic acid to GA12-aldehyde. | ent-kaurenoic acid oxidase 2 (KAO2) | frontiersin.org |
| Arabidopsis thaliana | Cold treatment (4°C) of seeds | Increased levels of bioactive GAs, promoting germination. | General GA biosynthesis pathway activation | nih.gov |
| General (e.g., in seeds) | Heat Stress | Inhibition of GA synthesis through downregulation of genes later in the pathway. | GA20-oxidase, GA3-oxidase | mdpi.com |
Stress-Induced Modulations
Plants must constantly adjust their growth and development in response to environmental challenges, known as abiotic and biotic stresses. portlandpress.com Gibberellins (B7789140) play a central role in mediating these responses, often by modulating the levels of bioactive GAs to balance growth with defense and survival. biologists.com The biosynthetic pathway leading to and from this compound is a key target for these stress-induced regulatory mechanisms.
Abiotic stresses such as drought and high salinity significantly impact GA metabolism. brazilianjournals.com.brfrontiersin.org In many cases, these stresses lead to a reduction in the levels of bioactive GAs, which contributes to the characteristic growth inhibition seen under such conditions. biologists.comashs.org For example, under drought stress, wheat seedlings show reduced leaf elongation, which is associated with significant decreases in bioactive GA1 and GA4, as well as their precursors, in the leaf base. nih.gov This reduction is primarily attributed to the downregulation of several GA-biosynthesis genes, leading to reduced biosynthesis rather than increased catabolism. nih.gov Similarly, in tomato, drought stress reduces stem elongation and is associated with altered expression of GA metabolism genes. ashs.orgbohrium.com Reducing GA levels or signaling can confer enhanced tolerance to stresses like drought and salinity, suggesting an adaptive trade-off between growth and stress resistance. biologists.comnih.gov
The interaction with microbes represents a form of biotic stress that can also modulate the GA pathway. Certain plant-growth-promoting microorganisms can produce GAs themselves or influence the plant's endogenous hormone levels, sometimes enhancing stress tolerance. frontiersin.orgtandfonline.com For instance, the entomopathogenic bacterium Photorhabdus temperata has been shown to produce several GAs, including the inactive precursor GA12, which can promote the growth of host plants. tandfonline.com This highlights a complex interplay where biotic interactions can directly influence the availability of GA precursors within the plant system.
The regulation often occurs at the level of gene expression for key biosynthetic enzymes. The cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), which catalyze the steps leading to GA12, are critical control points. mdpi.combohrium.com Mutations in the genes encoding these enzymes can lead to severe GA-deficiency and dwarfism. portlandpress.comnih.gov Stress signals can alter the transcription of these genes, thereby throttling the production of GA12-aldehyde and, consequently, all downstream GAs. frontiersin.org This modulation allows the plant to finely tune its growth rate in response to the severity and type of environmental stress encountered. brazilianjournals.com.broup.com
Table 2: Effects of Stress on this compound-Related Biosynthesis
| Stress Type | Plant/System | Observed Effect on GA Pathway | Key Genes/Metabolites Affected | Reference |
|---|---|---|---|---|
| Drought | Wheat (Triticum aestivum) | Reduced leaf elongation; decreased levels of bioactive GAs and precursors in leaves. | Downregulation of GA-biosynthesis genes (e.g., TaGA20ox), GA1, GA4, GA19, GA20, GA44 | nih.gov |
| Drought | Tomato (Solanum lycopersicum) | Reduced stem elongation; altered expression of GA metabolism genes. | GA biosynthesis and signaling pathway genes | ashs.orgbohrium.com |
| Salinity | General | Reduced GA levels contribute to growth restriction and enhanced stress tolerance. | DELLA proteins, GA biosynthesis genes | biologists.com |
| Biotic Interaction | Interaction with Photorhabdus temperata | Bacterium produces various GAs, including the precursor GA12, promoting plant growth. | GA12, GA1, GA3, GA4, GA7, GA9, GA20 | tandfonline.com |
Genetic Dissection and Molecular Studies of Gibberellin A12 Aldehyde Metabolism
Identification and Characterization of Mutants Affecting Early Gibberellin Biosynthesis
The analysis of mutants with altered GA biosynthesis has been a cornerstone in dissecting the pathway leading to and from GA12-aldehyde. These mutants often exhibit characteristic dwarf phenotypes due to a deficiency in bioactive GAs.
Mutations in genes encoding enzymes that catalyze the steps leading to GA12-aldehyde result in a GA-responsive dwarf phenotype. These plants accumulate the substrate of the blocked enzymatic step. For instance, the conversion of ent-kaurene (B36324) to ent-kaurenoic acid is catalyzed by ent-kaurene oxidase (KO), and the subsequent three-step oxidation to GA12, via GA12-aldehyde, is catalyzed by ent-kaurenoic acid oxidase (KAO). Both are cytochrome P450 monooxygenases. pnas.orgcore.ac.uk
Dwarf mutants deficient in these early steps have been identified in several species:
Pea (Pisum sativum) : The lh mutants are blocked in the oxidation of ent-kaurene to ent-kaurenoic acid, a step catalyzed by KO. core.ac.uk The na mutants are deficient in KAO activity. researchgate.net Both mutant types display reduced internode elongation and are GA-deficient. core.ac.ukresearchgate.net
Maize (Zea mays) : The Dwarf3 (d3) mutant exhibits a GA-responsive dwarf phenotype. pnas.org The D3 gene encodes a cytochrome P450, CYP88A1, which has been identified as a KAO. pnas.orgresearchgate.net Consequently, d3 mutants have a lesion in the conversion of ent-kaurenoic acid to GA12. pnas.org
Barley (Hordeum vulgare) : The grd5 mutant accumulates ent-kaurenoic acid and is a GA-responsive dwarf. pnas.org The Grd5 gene encodes a KAO from the CYP88A subfamily. pnas.org
Cucumber (Cucumis sativus) : An EMS-induced dwarf mutant, csdf, was found to have a mutation in the CsKAO gene, leading to a premature stop codon. nih.govresearchgate.net This results in decreased endogenous GA levels and a dwarf phenotype that can be rescued by applying exogenous GA₃. nih.govresearchgate.net
Arabidopsis (Arabidopsis thaliana) : The ga3 mutant is deficient in KO activity. pnas.org Arabidopsis possesses two functionally redundant KAO genes, AtKAO1 and AtKAO2. portlandpress.com
These mutants have been instrumental in establishing the function of specific genes in the synthesis of GA12-aldehyde precursors and GA12-aldehyde itself.
The cloning of genes corresponding to these dwarf mutations and subsequent functional complementation has provided definitive proof of their roles.
The pea LH gene was isolated and shown to encode the KO homolog PsKO1. core.ac.uk When the lh-1 mutant allele was expressed in yeast, it failed to metabolize ent-kaurene, confirming its loss of function. core.ac.uk
In barley, three independent grd5 mutants were found to have mutations in the gene encoding a CYP88A enzyme. pnas.org Expressing the corresponding cDNAs from both barley and Arabidopsis in yeast demonstrated that they catalyze the three-step conversion of ent-kaurenoic acid to GA12. pnas.org
In cucumber, map-based cloning of the csdf mutant identified a single nucleotide polymorphism in the CsKAO gene. nih.govresearchgate.net
For Arabidopsis, the GA3 gene was cloned and confirmed to encode KO. pnas.org A genomic clone of the corresponding P450 gene was able to complement the ga3-2 mutant, restoring the wild-type phenotype. pnas.org
These studies not only confirmed the identity of the genes but also demonstrated their conserved function across different plant species.
| Mutant | Species | Affected Gene | Enzyme | Phenotype |
| lh | Pea | PsKO1 | ent-kaurene oxidase (KO) | Dwarf, GA-deficient |
| na | Pea | PsKAO1 | ent-kaurenoic acid oxidase (KAO) | Dwarf, GA-deficient |
| d3 | Maize | D3 (CYP88A1) | ent-kaurenoic acid oxidase (KAO) | Dwarf, GA-responsive |
| grd5 | Barley | Grd5 (CYP88A) | ent-kaurenoic acid oxidase (KAO) | Dwarf, GA-responsive |
| csdf | Cucumber | CsKAO | ent-kaurenoic acid oxidase (KAO) | Dwarf, GA-responsive |
| ga3 | Arabidopsis | GA3 (AtKO1) | ent-kaurene oxidase (KO) | Dwarf, GA-responsive |
Analysis of Dwarf Phenotypes Linked to Precursor Synthesis
Gene Expression Profiling of Gibberellin A12 Aldehyde Biosynthetic Enzymes
The expression of genes encoding enzymes for GA12-aldehyde synthesis is tightly regulated, varying across different tissues and developmental stages, and is subject to feedback regulation by GA levels.
Studies in various plants have revealed specific expression patterns:
In Montanoa tomentosa, the MtKO gene is predominantly expressed in young, developing tissues, with higher transcript levels in young leaves compared to older ones. scielo.org.mx This suggests that the synthesis of the GA precursor ent-kaurenoic acid occurs mainly in young tissues. scielo.org.mx
In pea, the KAO gene PsKAO1 is expressed in stems, apical buds, leaves, pods, and roots. researchgate.net A second KAO gene, PsKAO2, is expressed exclusively in seeds, which may explain why na mutants, despite being dwarf, have normal seed development. researchgate.net
In cucumber, CsKAO transcripts are found in various tissues. nih.govresearchgate.net Interestingly, in the csdf mutant, the expression of other GA biosynthetic genes, such as those for GA 20-oxidase and GA 3-oxidase, is upregulated, indicating a feedback response to low GA levels. nih.govresearchgate.net
In Arabidopsis, the GA3 (AtKO1) gene is expressed in all tissues examined, with the highest levels in inflorescences. pnas.org The two KAO genes are also expressed in all plant parts. pnas.org
The expression of GA 20-oxidases, which metabolize GA12, is also subject to feedback regulation. In Arabidopsis, transcript levels of three GA 20-oxidase genes decreased significantly after the application of bioactive GA. researchgate.net
This differential and regulated expression allows the plant to control the flux through the GA biosynthetic pathway, tailoring the production of bioactive GAs to specific developmental needs.
Reverse Genetics Approaches: Knockouts, Knockdowns, and Overexpression
Reverse genetics, where a gene's function is investigated by altering its expression, has been a powerful tool in understanding the GA12-aldehyde metabolic network.
Knockouts : Creating null mutations in specific genes provides clear evidence of their function. In the fungus Sphaceloma manihoticola, a knockout of the cps/ks gene, which is upstream of GA12-aldehyde synthesis, resulted in a complete lack of GA production. In rice, CRISPR/Cas9 has been used to generate knockout lines for 11 genes in the GA metabolic pathway, including the single KAO gene. researchgate.net This systematic approach allows for a detailed analysis of gene specialization and redundancy. researchgate.net For example, mutations in the rice OsKO1 gene, which encodes an ent-kaurene oxidase, lead to delayed germination and a semi-dwarf phenotype due to a blockage in GA biosynthesis. nih.gov
Knockdowns : Reducing gene expression through techniques like RNA interference (RNAi) can also reveal gene function, particularly for essential genes where a full knockout might be lethal.
Overexpression : Increasing the expression of a biosynthetic gene can lead to an accumulation of its product and downstream metabolites, often resulting in a distinct phenotype. For example, overexpressing ALDH (aldehyde dehydrogenase) genes in Arabidopsis has been shown to confer tolerance to various abiotic stresses, demonstrating the role of these enzymes in detoxifying aldehydes. While not directly targeting GA12-aldehyde, these studies provide a framework for how overexpressing an enzyme that metabolizes an aldehyde can impact plant physiology.
These approaches have been crucial for confirming the roles of individual genes and for uncovering the complexities of the GA biosynthetic grid, including functional redundancy and the specific contributions of different gene family members.
Natural Variation and Quantitative Trait Loci (QTL) Analysis
Plant populations exhibit natural variation in traits that are influenced by gibberellins (B7789140), such as height and flowering time. This variation can be linked to differences in the genes controlling GA metabolism.
A study on natural accessions of Arabidopsis revealed significant variation in their response to the overexpression of GA20ox1, a rate-limiting enzyme in GA biosynthesis. nih.gov Different accessions showed substantial differences in the resulting concentrations of bioactive GAs, their transcriptomes, and growth patterns. nih.gov This indicates a surprising level of flexibility in the regulatory networks that control hormone metabolism and signaling among different ecotypes. nih.gov
QTL analysis is a powerful method to identify the genomic regions that control variation in complex traits. While specific QTLs for GA12-aldehyde levels are not extensively documented, studies have identified QTLs for GA-regulated traits like plant height and flowering time. For example, in a study of the invasive plant Ambrosia artemisiifolia (common ragweed), one major and two minor QTLs were identified for flowering time and height. nih.gov Candidate genes within these QTL intervals often include those involved in hormone pathways. nih.gov
The analysis of natural variation provides a crucial link between genetic diversity and phenotypic outcomes, highlighting how subtle changes in the expression or function of genes in the GA12-aldehyde pathway can contribute to the adaptation of plants to different environments. portlandpress.combiorxiv.org
Analytical Methodologies in Gibberellin A12 Aldehyde Research
Extraction and Pre-Purification Techniques for Plant and Fungal Materials
The initial step in the analysis of gibberellin A12 aldehyde from plant and fungal sources involves its extraction from the tissue. Due to the low concentrations of gibberellins (B7789140) in plant tissues, typically at the nanogram per gram of fresh weight level, efficient extraction and purification are critical. researchgate.net
Commonly, tissues are homogenized and extracted with organic solvents, such as methanol (B129727) or acetone, often mixed with water. researchgate.netnih.gov For instance, in studies on Pisum sativum, plant material is extracted with a methanol:water solution. nih.gov To minimize degradation and interconversion of GAs, these procedures are usually carried out at low temperatures.
Following initial extraction, pre-purification is necessary to remove interfering compounds like pigments, lipids, and other plant metabolites that can interfere with subsequent chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. scirp.org C18 reverse-phase cartridges are frequently employed to separate gibberellins and their precursors from other compounds in the extract. nih.govscirp.org This step not only cleans up the sample but also concentrates the analytes. Further purification can be achieved using techniques like silica (B1680970) gel adsorption chromatography and gel permeation chromatography (GPC). tandfonline.com A multi-step purification procedure can yield discrete fractions containing GA precursors, free GAs, and GA conjugates, which can then be subjected to more advanced analytical methods. nih.gov
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone of gibberellin analysis, enabling the separation of individual gibberellins from complex mixtures. This is often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of gibberellins, including this compound. Due to the low volatility of these compounds, derivatization is required prior to GC analysis. This typically involves methylation of the carboxyl group, for example with diazomethane, followed by trimethylsilylation of hydroxyl groups. ashs.org
GC-MS allows for the identification of this compound and its metabolites based on their characteristic mass spectra and retention times. ashs.orgnih.gov Full-scan GC-MS provides structural information, while selected ion monitoring (SIM) offers high sensitivity and is used for quantification, often employing isotopically labeled internal standards for accuracy. researchgate.netresearchgate.net For example, in studies with developing pea seeds, metabolites of labeled this compound were identified by GC-MS after purification by HPLC. nih.gov Similarly, the presence of endogenous gibberellins, including metabolites derived from a common precursor, [14C]GA12, has been demonstrated in apple shoots using GC-MS. ashs.org
Table 1: Examples of this compound Metabolites Identified by GC-MS in Plant Tissues
| Plant Species | Precursor Administered | Major Metabolites Identified by GC-MS | Reference |
| Pisum sativum (Pea) | [14C]GA12-aldehyde | [14C]GA53-aldehyde, [14C]GA12-aldehyde conjugate | nih.gov |
| Zea mays (Maize) | [13C,3H]GA12-aldehyde | GA12, GA53, GA44, GA19, GA20 | researchgate.netebi.ac.uk |
| Malus ×domestica (Apple) | [14C]GA12 (precursor) | GA15, GA53, GA44, GA19, GA20, GA3 | ashs.org |
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an increasingly important method for gibberellin analysis. A key advantage of LC-MS is that it often does not require derivatization, which simplifies sample preparation and avoids potential artifacts. scirp.org The combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for the direct analysis of gibberellins in purified extracts.
LC-MS/MS is particularly useful for quantifying multiple gibberellins in a single run. The use of deuterated gibberellins as internal standards helps to correct for matrix effects and variations in extraction efficiency, leading to highly accurate quantification. For example, a method for quantifying GA12 in plant tissues with high specificity involves extraction followed by solid-phase purification and analysis by LC-MS/MS using a deuterated internal standard.
High-performance liquid chromatography (HPLC) is an indispensable tool in this compound research, primarily for the fractionation and purification of extracts prior to analysis by mass spectrometry. nih.govresearchgate.netnih.govosti.gov Reverse-phase HPLC, using columns such as C18, is the most common mode of separation. nih.govnih.govnih.gov
The separation of gibberellins by reverse-phase HPLC is influenced by their polarity, which is determined by factors like the number and position of hydroxyl groups. nih.govnih.gov Generally, more hydroxylated gibberellins elute earlier than less hydroxylated ones. For C20-gibberellins like this compound, the oxidation state at the C-20 position also affects retention time. nih.govnih.gov HPLC is used to isolate metabolites of labeled this compound for subsequent identification. nih.govebi.ac.uk For instance, in studies of [14C]GA12-aldehyde metabolism in pea seeds, the resulting [14C]-metabolites were first isolated by HPLC before being identified by GC-MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is a fundamental strategy for studying the biosynthesis and metabolism of this compound. By introducing precursors labeled with stable or radioactive isotopes, researchers can trace the conversion of these precursors into downstream metabolites.
The use of carbon-14 (B1195169) ([14C]) and deuterium (B1214612) ([2H]) labeled compounds has been instrumental in elucidating the gibberellin biosynthetic pathway. [14C]this compound and other [14C]-labeled precursors can be synthesized enzymatically from [14C]mevalonic acid using cell-free systems, such as those derived from pumpkin endosperm. ashs.orgpnas.org
These labeled compounds are then fed to plant tissues or cell-free systems, and the resulting labeled metabolites are tracked and identified. For example, the metabolism of [14C]GA12-aldehyde has been examined in the cotyledons and seed coats of developing pea seeds, revealing different metabolic pathways in these tissues. nih.govebi.ac.uk Similarly, the metabolism of [14C]GA12-aldehyde was studied in cell-free systems from barley embryos to demonstrate the pathway to bioactive gibberellins. nih.gov In maize, the stepwise conversion of [13C,3H]GA12-aldehyde to GA20 was demonstrated by feeding labeled substrates to dwarf seedlings. researchgate.netebi.ac.uk
The use of stable isotopes like deuterium ([2H]) in combination with GC-MS analysis is also a powerful approach. For instance, the metabolism of [2H]-ent-kaurenoic acid and [14C]GA12-aldehyde was compared in thermo- and noninduced plants of Thlaspi arvense to investigate the regulation of gibberellin biosynthesis. nih.gov
Table 2: Selected Studies Using Isotopic Labeling to Trace this compound Metabolism
| Organism | Labeled Precursor | Key Findings | Reference |
| Pisum sativum (Pea) | [14C]GA12-aldehyde | Metabolized to 13-hydroxylated GAs in cotyledons and both 13-hydroxylated and non-13-hydroxylated GAs in seed coats. | nih.govebi.ac.uk |
| Hordeum vulgare (Barley) | [14C]GA12-aldehyde | Converted via both the 13-deoxy and 13-hydroxylation pathways in germinating embryos. | nih.gov |
| Zea mays (Maize) | [13C,3H]GA12-aldehyde | Demonstrated the stepwise conversion to GA12, GA53, GA44, GA19, and ultimately GA20. | researchgate.netebi.ac.uk |
| Gibberella fujikuroi (Fungus) | [14C]GA12-aldehyde | Converted to [14C]GA14 by a multifunctional P450 enzyme. | pnas.org |
| Thlaspi arvense | [14C]GA12-aldehyde | No significant difference in metabolism between thermo- and noninduced plants, suggesting regulation occurs before this step. | nih.gov |
Quantification of Metabolites and Flux Analysis
The quantification of this compound and its subsequent metabolites is crucial for understanding the metabolic flux through the gibberellin (GA) biosynthetic pathway. Researchers utilize isotopically labeled substrates to trace the conversion of this compound into various downstream GAs.
In seminal studies, the metabolism of [¹⁴C]this compound has been examined in different plant tissues. For instance, in developing pea (Pisum sativum) seeds, both cotyledons and seed coats metabolize this precursor. nih.gov The resulting metabolites are typically separated and purified using High-Performance Liquid Chromatography (HPLC) and then identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govebi.ac.uk In pea cotyledons, this compound is converted exclusively to 13-hydroxylated GAs, whereas in seed coats, it is metabolized into both 13-hydroxylated and non-13-hydroxylated GAs. nih.gov
A detailed study in maize (Zea mays) seedlings demonstrated the stepwise conversion of [¹³C,³H]this compound to GA₂₀. ebi.ac.ukresearchgate.net The labeled metabolites were identified using full-scan GC-MS and Kovats retention indices, providing a clear metabolic map from the initial precursor. ebi.ac.ukresearchgate.net The quantification of endogenous GAs in different maize dwarf mutants has further elucidated the pathway, showing, for example, that mutants like dwarf-2, dwarf-3, and dwarf-5 have significantly reduced levels of GAs, indicating a blockage early in the biosynthetic pathway. researchgate.net In contrast, the dwarf-1 mutant accumulates GA₂₀, confirming that the genetic lesion affects the conversion of GA₂₀ to GA₁. researchgate.net
Metabolic flux analysis, which measures the rate of turnover of metabolites in a biochemical pathway, has also been applied to gibberellin biosynthesis. In rice seedlings, analysis of the metabolic flux from geranylgeranyl pyrophosphate (GGPP) showed that environmental cues like light and UV-irradiation significantly alter the flow of precursors into the GA pathway versus other diterpenoid pathways, such as those for phytoalexins. nih.gov Under light, nearly all GGPP (96%) is directed towards gibberellin biosynthesis to promote growth, while UV-irradiation reduces this flux by half (from 62% to 27%), redirecting the precursors to produce defense compounds. nih.gov While this study focused on an early precursor, the principles of flux analysis are directly applicable to understanding the regulation of this compound conversion under different physiological conditions.
The following table summarizes the findings on the metabolism of this compound in pea seeds, highlighting the tissue-specific products.
| Plant Tissue | Labeled Substrate | Major Metabolites Identified | Analytical Techniques |
| Pea (Pisum sativum) Cotyledons | [¹⁴C]this compound | 13-hydroxylated GAs | HPLC, GC-MS |
| Pea (Pisum sativum) Seed Coats | [¹⁴C]this compound | 13-hydroxylated and non-13-hydroxylated GAs, [¹⁴C]GA₅₃-aldehyde, [¹⁴C]GA₁₂-aldehyde conjugate | HPLC, GC-MS |
Enzymatic Assays Utilizing Cell-Free Systems
Cell-free systems have been indispensable tools for dissecting the enzymatic steps in the gibberellin biosynthetic pathway, including the reactions involving this compound. These systems, typically prepared from developing seeds which are rich in GAs, allow for the study of specific enzyme activities in a controlled environment, free from the complexities of the intact cell. annualreviews.org
Early research successfully utilized cell-free extracts from the endosperm of pumpkin (Cucurbita maxima) and Marah macrocarpus to demonstrate the conversion of precursors like mevalonic acid into GAs. oup.comnih.gov These studies established that the enzymes responsible for the conversion of ent-kaurene (B36324) to this compound, and its subsequent oxidation to GA₁₂, are located in the microsomal fraction and require NADPH as a cofactor, a characteristic feature of cytochrome P450 monooxygenases. nih.govbohrium.com
In the pumpkin cell-free system, this compound is oxidized to GA₁₂ by both microsomal and soluble enzymes. nih.gov The pH of the reaction mixture can influence the products formed. For example, adjusting the pH to 6.9 in pumpkin endosperm extracts significantly increased the ratio of this compound to GA₁₂ formed from labeled mevalonic acid, demonstrating pH-dependent control over the enzymatic steps. ebi.ac.uknih.gov
Cell-free preparations from developing pea cotyledons have also been instrumental. These systems were shown to convert this compound to GA₁₂ and subsequently to GA₅₃ through 13-hydroxylation. nih.gov Similarly, a cell-free system from germinating barley (Hordeum vulgare) embryos was used to demonstrate the complete pathway from this compound to bioactive GAs like GA₁ and GA₃, confirming that the embryo itself can synthesize the hormones needed to induce α-amylase production in the aleurone layer. nih.gov
The table below provides an overview of key findings from enzymatic assays using cell-free systems to study the metabolism of this compound.
| Source of Cell-Free System | Substrate | Key Conversions Demonstrated | Enzyme Properties/Location |
| Pumpkin (Cucurbita maxima) Endosperm | This compound | GA₁₂-aldehyde → GA₁₂ | Microsomal and soluble enzymes; NADPH-dependent |
| Pea (Pisum sativum) Cotyledons | This compound | GA₁₂-aldehyde → GA₁₂ → GA₅₃ | Microsomal enzymes |
| Marah macrocarpus Endosperm | This compound | GA₁₂-aldehyde → GA₁₅, GA₂₄, GA₉ | Soluble enzymes |
| Marah macrocarpus Embryos | This compound | GA₁₂-aldehyde → GA₄, GA₇ | Soluble enzymes |
| Barley (Hordeum vulgare) Embryos | This compound | GA₁₂-aldehyde → GA₅₁, GA₂₉, GA₁, GA₃ | Not specified |
These enzymatic assays, often coupled with the use of isotopically labeled substrates and advanced analytical techniques like GC-MS, have been fundamental in constructing the detailed map of the gibberellin biosynthetic pathway and understanding the function of the enzymes that catalyze each step. nih.govpnas.org
Evolutionary and Comparative Aspects of Gibberellin A12 Aldehyde Synthesis
Conservation and Divergence of the Gibberellin Biosynthesis Pathway Across Biological Kingdoms
The ability to synthesize gibberellins (B7789140) is not exclusive to plants; it has also been identified in select species of fungi and bacteria that are often associated with plants. rothamsted.ac.ukoup.comnih.gov While the resulting molecules can be structurally identical, the underlying biosynthetic pathways, enzymes, and genetic organization show remarkable differences, pointing to independent evolutionary origins. rothamsted.ac.uknih.gov
The biosynthesis of GAs, leading to the formation of GA₁₂ aldehyde, begins with the precursor geranylgeranyl diphosphate (B83284) (GGDP). However, from this common starting point, the pathways in plants, fungi, and bacteria diverge significantly.
In higher plants, the synthesis of GA₁₂ aldehyde from ent-kaurene (B36324) involves a series of oxidation steps catalyzed by two key membrane-associated cytochrome P450 monooxygenases (CYPs): ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). mdpi.comnih.govscispace.com KO converts ent-kaurene to ent-kaurenoic acid, which is then transformed by KAO in a three-step process into GA₁₂ aldehyde, via the intermediate ent-7α-hydroxykaurenoic acid. oup.com These enzymes are located in the plastid and endoplasmic reticulum, respectively. scispace.comcsic.es The genes encoding these enzymes are typically dispersed throughout the plant genome. nih.gov
In fungi, such as the well-studied rice pathogen Fusarium fujikuroi, the GA biosynthesis pathway differs markedly. rothamsted.ac.uknih.gov While they also produce GA₁₂ aldehyde, the subsequent modifications and the enzymes involved are distinct. For instance, the initial cyclization of GGDP to ent-kaurene is catalyzed by a bifunctional enzyme (CPS/KS), unlike the two separate enzymes in plants. nih.govnih.gov The oxidation steps are also handled by a different set of CYPs that share no significant amino acid sequence similarity with their plant counterparts. rothamsted.ac.uk A key difference is that 3β-hydroxylation occurs early in the fungal pathway, converting GA₁₂ aldehyde to GA₁₄ aldehyde, whereas in plants, this is typically a late-stage modification. rothamsted.ac.uknih.govnih.gov Furthermore, the genes for GA biosynthesis in fungi are physically linked in a gene cluster, a feature not seen in plants. rothamsted.ac.uknih.gov
In bacteria, particularly in symbiotic nitrogen-fixing rhizobia like Bradyrhizobium japonicum and some phytopathogens, a third, independently evolved pathway exists. nih.govnih.gov Similar to plants, bacteria utilize separate enzymes for the initial cyclization steps (CPS and KS). oup.comnih.gov However, the subsequent oxidation of ent-kaurenoic acid to GA₁₂ aldehyde is catalyzed by a distinct CYP (from the CYP114 family) and requires a separate short-chain alcohol dehydrogenase to form GA₁₂ from the aldehyde. nih.govacs.orgfrontiersin.org The bacterial genes are organized in a biosynthetic operon, which is believed to be spread through horizontal gene transfer among different bacterial species. asm.orgnih.govapsnet.org
| Feature | Plants | Fungi | Bacteria |
|---|---|---|---|
| Initial Cyclase Enzymes | Two separate enzymes (CPS, KS) | Bifunctional enzyme (CPS/KS) | Two separate enzymes (CPS, KS) |
| Oxidation Enzymes (to GA₁₂-aldehyde) | Cytochrome P450s (KO, KAO - CYP88A family) | Cytochrome P450s (unrelated to plant enzymes) | Cytochrome P450 (CYP114) + Short-chain dehydrogenase |
| Gene Organization | Dispersed throughout genome | Physically linked gene cluster | Biosynthetic operon |
| Evolutionary Mechanism | Vertical inheritance and gene duplication | Independent evolution, potential common fungal origin | Horizontal gene transfer |
The existence of three distinct biosynthetic pathways leading to structurally similar, complex molecules like gibberellins is a classic example of convergent evolution. oup.comnih.gov The profound differences in the enzymes and genetic architecture across plants, fungi, and bacteria strongly indicate that these pathways were not acquired through horizontal gene transfer between kingdoms but evolved independently. rothamsted.ac.uknih.gov
This independent evolution suggests that the ability to produce gibberellins confers a significant selective advantage. asm.org In plants, GAs are essential endogenous hormones. In plant-associated fungi and bacteria, producing GAs is a powerful mechanism for manipulating the host plant's physiology, often by suppressing defense responses or altering growth to facilitate infection or symbiosis. oup.comasm.org Despite the different enzymatic tools and genetic strategies, all three kingdoms converged on a central biochemical logic, particularly the challenging B-ring contraction of an ent-kaurane precursor to form the ent-gibberellane skeleton of GA₁₂ aldehyde. nih.govacs.org
Comparison in Plants, Fungi, and Bacteria
Evolution of Enzyme Families Involved in this compound Formation
The formation of GA₁₂ aldehyde from the universal diterpenoid precursor GGDP is primarily accomplished by two major enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).
The initial cyclization steps are catalyzed by TPSs, specifically ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govmdpi.com In plants and bacteria, these are two distinct enzymes, whereas in fungi, they exist as a single bifunctional protein. nih.govnih.gov It has been proposed that the bifunctional fungal-type enzyme may represent an ancestral form, with the monofunctional enzymes in vascular plants arising from gene duplication and subsequent sub-functionalization. nih.gov The conservation of a key catalytic amino acid dyad in CPS between bacteria and plants, but not fungi, suggests a possible common origin for ent-kaurene synthesis in these two kingdoms, potentially linked to the endosymbiotic origin of plastids. oup.comnih.gov
The subsequent oxidation of ent-kaurene to GA₁₂ aldehyde is handled by CYPs. This family of enzymes is ancient and has massively diversified in plants, contributing to a wide array of metabolic pathways. rsc.org The CYPs involved in GA synthesis in plants (e.g., the CYP88A family for KAO), fungi, and bacteria belong to different, unrelated families. rothamsted.ac.uknih.gov This highlights that each kingdom recruited and adapted distinct CYP lineages to perform the same complex chemical transformations, including the critical ring contraction that forms GA₁₂ aldehyde from ent-kaurenoic acid. acs.org In bacteria, the KAO-like activity is performed by the CYP114 family, which is functionally dependent on a ferredoxin protein encoded within the same operon. nih.govfrontiersin.org
Biotechnological and Agricultural Research Applications
Genetic Engineering Strategies for Modulating Gibberellin A12 Aldehyde Levels
The modulation of this compound levels, and consequently the levels of bioactive GAs, is a primary focus of genetic engineering in plants. Since this compound is a precursor, strategies often target the enzymes immediately downstream in the biosynthetic pathway. annualreviews.org A key enzyme family in this process is the GA 20-oxidases, which catalyze several steps in the conversion of C20 GAs (downstream of GA12-aldehyde) into C19-GAs. nih.govrothamsted.ac.uk
More advanced techniques like CRISPR-based gene editing offer the potential for fine-tuning bioactive GA levels. frontiersin.org This could be achieved through the targeted near-saturated mutagenesis of GA genes downstream of Gibberellin A12 formation, allowing for subtle adjustments in plant traits. frontiersin.org
Targeted Manipulation of Gibberellin Biosynthesis for Plant Development Control
The targeted manipulation of the gibberellin biosynthetic pathway, often by influencing the steps immediately following this compound, allows for significant control over plant development. oup.com By altering the levels of enzymes that convert this compound's successors, researchers can induce specific phenotypic changes.
For example, transgenic Arabidopsis plants overexpressing GA 20-oxidase not only had higher levels of bioactive GAs but also exhibited elongated hypocotyls, earlier flowering, and were taller at maturity. nih.govrothamsted.ac.uk In contrast, plants with reduced GA 20-oxidase activity due to antisense gene expression had short hypocotyls and reduced rates of stem elongation. nih.govrothamsted.ac.uk These results clearly demonstrate that plant growth and development can be modified by manipulating the expression of enzymes in the GA biosynthetic pathway. nih.govrothamsted.ac.uk
Another approach involves the use of plant growth regulators (PGRs) that inhibit GA biosynthesis. up.ac.za For instance, chlormequat (B1206847) chloride (CCC) and paclobutrazol (B33190) (PBZ) are used to shorten stem length in crops like tef (Eragrostis tef), thereby increasing resistance to lodging, which is the bending over of the stems. up.ac.za These inhibitors effectively reduce the production of active GAs from their precursors, which include derivatives of this compound.
The following table summarizes the effects of manipulating a key enzyme downstream of this compound formation in Arabidopsis thaliana.
| Genetic Modification | Target Gene/Enzyme | Observed Phenotype | Impact on Bioactive GA Levels |
| Over-expression | GA 20-oxidase | Elongated hypocotyls, earlier flowering, increased mature plant height (25% taller). nih.govrothamsted.ac.uk | Two- to three-fold increase in GA4. nih.govrothamsted.ac.uk |
| Antisense expression | GA 20-oxidase (AtGA20ox1) | Short hypocotyls, reduced stem elongation rate, delayed flowering (in short days). nih.govrothamsted.ac.uk | Reduced levels of GA4. nih.govrothamsted.ac.uk |
Applications in Crop Improvement and Yield Enhancement
Controlling the gibberellin pathway, which originates with precursors like this compound, has significant applications in agriculture for improving crop traits and enhancing yield. evitachem.com One of the most notable successes of manipulating GA levels was a key driver of the "Green Revolution," where semi-dwarf varieties of cereals with reduced GA production led to increased lodging resistance and higher yields. wikipedia.org
Modern biotechnological approaches continue to build on this principle. For instance, in tef, a cereal prone to lodging, reducing plant height through the manipulation of GA levels is a primary goal. up.ac.za The constitutive expression of a GA 2-oxidase gene (which deactivates GAs) in tef resulted in a reduction in culm height with little to no negative effect on yield. up.ac.za This demonstrates the potential for creating semi-dwarf varieties of various crops by targeting the GA pathway.
Beyond controlling height, gibberellins (B7789140) are used to increase the productivity of various crops. They play a role in promoting flowering and are applied to improve the quality and quantity of fruit and ornamental plants. frontiersin.org For example, GA3, a downstream product of the pathway, is used extensively in the production of seedless grapes. nih.govjmb.or.kr By modulating the initial steps of the pathway involving this compound, it is possible to influence the final output of commercially important GAs.
Synthetic Biology Approaches for Gibberellin Production and Analog Generation
Synthetic biology offers powerful new avenues for producing specific gibberellins and generating novel analogs. The industrial production of GAs currently relies on fermentation of the fungus Fusarium fujikuroi, which produces a mixture of several GAs. frontiersin.orgresearchgate.net Synthetic biology aims to create microbial systems capable of producing specific, high-value GAs.
A significant breakthrough has been the reconstruction of the GA biosynthetic pathway in the oleaginous yeast Yarrowia lipolytica. researchgate.net By expressing biosynthetic enzymes from the plant Arabidopsis thaliana and upregulating the native mevalonate (B85504) (MVA) pathway in the yeast, researchers first achieved the production of the GA precursor ent-kaurenoic acid. researchgate.net Subsequent introduction of enzymes involved in the later stages of GA biosynthesis, which convert precursors derived from this compound, led to the successful production of specific bioactive gibberellins like GA4. researchgate.net Further protein engineering and expression of additional biosynthetic genes from F. fujikuroi enabled the production of GA3. researchgate.net
This yeast-based system not only provides a platform for the recombinant production of specific gibberellins but also serves as a tool for identifying bottlenecks in the biosynthetic pathway and discovering new GA biosynthetic genes. researchgate.net Furthermore, synthetic biology can be used to replace the natural promoters of GA genes with tunable promoters that can be activated or deactivated in response to various signals, offering another layer of control over GA production in plants. frontiersin.org
The table below highlights key achievements in the synthetic biology of gibberellin production.
| Organism | Approach | Key Enzymes/Pathways Expressed | Product | Yield |
| Yarrowia lipolytica | Reconstruction of GA biosynthetic pathway | Biosynthetic enzymes from Arabidopsis thaliana, upregulation of mevalonate (MVA) pathway. researchgate.net | ent-kaurenoic acid (GA precursor) | 3.17 mg/L. researchgate.net |
| Yarrowia lipolytica | Introduction of later GA biosynthesis enzymes | Enzymes involved in converting ent-kaurenoic acid to GA4. researchgate.net | Gibberellin A4 (GA4) | 17.29 mg/L. researchgate.net |
| Yarrowia lipolytica | Expression of F. fujikoroi GA-biosynthetic enzymes & protein engineering | GA-biosynthetic enzymes from F. fujikoroi. researchgate.net | Gibberellin A3 (GA3) | 12.61 mg/L. researchgate.net |
Emerging Research Directions and Future Perspectives
Elucidation of Remaining Uncharacterized Enzymes and Regulatory Elements
The conversion of ent-kaurene (B36324) to GA12, the precursor from which GA12 aldehyde is derived, is catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). oup.com The final oxidation of GA12-aldehyde to GA12 is carried out by GA7-oxidases (GA7ox) in some species like pumpkin, which are soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs). oup.com However, the enzymatic landscape is not fully mapped.
Future research is focused on identifying and characterizing novel enzymes and regulatory factors that fine-tune the flux through the gibberellin pathway at the level of GA12 aldehyde. This includes pinpointing specific cytochrome P450s that may exhibit unique substrate specificities or regulatory properties across different plant species or under specific environmental conditions. researchgate.netnih.gov For instance, while the primary enzymes are known, the existence of isozymes with tissue-specific or stress-induced expression patterns remains an active area of investigation.
Furthermore, the transcriptional regulation of the genes encoding these enzymes is a key area of interest. While some transcription factors are known to regulate later steps of the pathway, those that specifically modulate the expression of genes involved in GA12 aldehyde metabolism are less understood. ontosight.aiportlandpress.com Identifying these regulatory elements, including promoters, enhancers, and the transcription factors that bind to them, is crucial for a complete understanding of how gibberellin homeostasis is maintained.
Spatiotemporal Dynamics of Gibberellin A12 Aldehyde Metabolism
The synthesis of gibberellins (B7789140) is not uniform throughout the plant; it is tightly regulated in a tissue-specific and developmental stage-specific manner. nih.gov Understanding where and when GA12 aldehyde is synthesized and metabolized is key to linking its presence to specific developmental outcomes. For example, in developing pea seeds, the transcript abundance of GA biosynthesis genes is correlated with the growth of the seed coat and embryo, suggesting localized GA production drives these processes. nih.govnih.gov
Future studies will likely employ high-resolution techniques to map the precise cellular locations of GA12 aldehyde and the enzymes responsible for its metabolism. This could involve advanced microscopy with fluorescently tagged proteins or in situ hybridization to visualize gene expression patterns at the cellular level. nih.gov Such studies will help to clarify whether GA12 aldehyde or its downstream products are transported between cells or tissues to exert their effects. For instance, in vegetative organs, gibberellins are primarily synthesized in growing regions like elongating stems, leaves, and root tips. oup.com
Investigating the dynamics of GA12 aldehyde metabolism during different developmental transitions, such as germination, flowering, and fruit development, will also be a key research focus. nih.govnih.gov This will provide insights into how the gibberellin pathway is modulated to coordinate these complex processes.
Systems Biology and Omics Approaches to Gibberellin Pathway Integration
The gibberellin pathway does not operate in isolation. It is part of a complex network of metabolic and signaling pathways. Systems biology and "omics" approaches, such as transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling these connections. frontiersin.orgbiologists.com
Transcriptomic studies have already revealed how the expression of gibberellin biosynthesis genes, including those involved with GA12 aldehyde, changes in response to various stimuli and in different genetic backgrounds. nih.govmdpi.comfrontiersin.org For example, transcriptome analysis in tree peony following GA3 treatment showed significant changes in the expression of genes in the GA signaling pathway, including the downregulation of a GA biosynthesis gene, PsGA20ox, and the upregulation of GA degradation genes, PsGA2ox. mdpi.com
Future research will increasingly integrate multiple omics datasets to build comprehensive models of the gibberellin pathway and its interactions. pnas.orgbiorxiv.org This will allow researchers to predict how perturbations in one part of the network, such as altered GA12 aldehyde levels, will affect other cellular processes. These models can also help to identify novel components of the pathway and to understand how it is regulated by environmental cues. frontiersin.org
Role of this compound in Plant-Microbe Interactions and Stress Responses
While gibberellins are primarily known for their roles in development, emerging evidence suggests they also play a part in how plants respond to biotic and abiotic stresses. mdpi.comresearchgate.net The interaction, or "crosstalk," between gibberellins and stress-related hormones like salicylic (B10762653) acid (SA) and abscisic acid (ABA) is a particularly active area of research. nih.govplantae.org
For example, there is evidence of crosstalk between gibberellins and salicylic acid in the early stress responses of Arabidopsis thaliana seeds. nih.gov Gibberellins may regulate SA biosynthesis, thereby influencing plant defense responses. nih.gov Similarly, the antagonistic relationship between gibberellins and ABA is well-documented in developmental processes, and this is now being extended to stress responses. nih.govplantae.org
Future research will aim to elucidate the specific role of GA12 aldehyde and its metabolites in these interactions. This could involve exposing plants with altered GA12 aldehyde metabolism to various stresses and observing their responses. Understanding how the gibberellin pathway is integrated with stress signaling networks could open up new avenues for developing crops with enhanced resilience to environmental challenges. researchgate.net
Advanced Imaging and Biosensor Technologies for in vivo Studies
A major challenge in studying plant hormones is the ability to visualize and quantify them in living tissues with high spatial and temporal resolution. The development of advanced imaging techniques and genetically encoded biosensors is revolutionizing the field. jove.comnih.gov
Förster Resonance Energy Transfer (FRET)-based biosensors, such as the Gibberellin Perception Sensor 1 (GPS1) and the more recent GPS2, have been engineered to detect bioactive gibberellins at the cellular level. jove.comcam.ac.uk These sensors allow researchers to visualize GA gradients in real-time and correlate them with developmental processes like cell elongation in roots and hypocotyls. nih.govresearchgate.net While these sensors primarily detect bioactive GAs like GA4, their application in mutants with altered GA12 aldehyde metabolism could provide indirect information about its flux through the pathway.
Future advancements will likely focus on developing biosensors with improved sensitivity and specificity, potentially even sensors that can directly detect GA12 aldehyde or other intermediates in the pathway. researchgate.netbiorxiv.org Combining these biosensors with advanced microscopy techniques will enable an unprecedented view of the dynamic regulation of gibberellin metabolism in vivo, providing critical insights into the role of GA12 aldehyde in orchestrating plant growth and development. jove.comjove.comyoutube.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Gibberellin A12 aldehyde in plant tissues?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity. Deuterated standards (e.g., this compound-D2, as listed in isotopic labeling studies) improve quantification accuracy by compensating for matrix effects . Sample preparation should include extraction with polar solvents (e.g., methanol/water) and purification via solid-phase extraction to isolate the compound from plant matrices. For validation, spike-and-recovery experiments and calibration curves are essential to confirm method robustness .
Q. What is the established biosynthetic pathway of this compound in plants?
- Methodological Answer : this compound is a precursor in the gibberellin biosynthesis pathway, derived from ent-kaurenoic acid via oxidation by cytochrome P450 monooxygenases (e.g., CYP88A enzymes). Key steps include:
- Step 1 : ent-kaurene → ent-kaurenoic acid (via ent-kaurene oxidase).
- Step 2 : ent-kaurenoic acid → this compound (via hydroxylation and oxidation).
Isotopic tracer studies using deuterated intermediates (e.g., ent-kaurene-D₆) can track metabolic flux . Enzyme activity assays under controlled pH and temperature conditions are critical for validating pathway steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across plant species?
- Methodological Answer : Discrepancies often arise from species-specific enzyme interactions or environmental factors (e.g., photoperiod effects ). To address this:
- Systematic Review : Apply PRISMA guidelines to synthesize existing data, categorizing studies by plant species, growth conditions, and dosage .
- Controlled Replication : Design cross-species experiments with standardized protocols (e.g., identical light cycles, hormone application timing) .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., temperature, genetic background) influencing bioactivity .
Q. What experimental strategies optimize in vitro synthesis of this compound for mechanistic studies?
- Methodological Answer :
- Chemical Synthesis : Adapt the Wacker process (used for acetic aldehyde) by substituting ethylene with ent-kaurene derivatives and optimizing Pd/Cu catalysts for oxidation efficiency .
- Biosynthetic Engineering : Heterologously express CYP88A enzymes in yeast or E. coli systems. Monitor yield via LC-MS and adjust fermentation conditions (e.g., dissolved O₂ levels) to enhance productivity .
- Isotopic Labeling : Use deuterated precursors (e.g., this compound-D2) for tracer studies to elucidate metabolic turnover rates .
Data-Driven Insights
Q. How does photoperiod influence this compound metabolism in plant shoots?
- Key Findings :
- In pea shoots (Line G2), long-day conditions increased this compound conversion to bioactive GA₁, mediated by phytochrome-regulated enzymes .
- Experimental Design : Use controlled growth chambers to manipulate light cycles. Quantify metabolites via LC-MS at specific time points and correlate with phytochrome activity assays .
Q. What are the functional implications of this compound’s structural features (e.g., formyl groups) in receptor binding?
- Methodological Approach :
- Molecular Docking : Model the aldehyde moiety’s interaction with GID1 receptors using software like AutoDock Vina. Compare binding affinity with analogs lacking the formyl group.
- Site-Directed Mutagenesis : Engineer GID1 mutants (e.g., Lys-219 → Ala) to assess binding specificity via fluorescence polarization assays .
Tables Summarizing Key Studies
Table 1 : Photoperiod Effects on this compound Metabolism in Pea Shoots
| Photoperiod Condition | Metabolite Produced | Enzyme Activity (nmol/h/mg protein) |
|---|---|---|
| Long-day (16h light) | GA₁ | 12.4 ± 1.2 |
| Short-day (8h light) | GA₈ (inactive) | 3.1 ± 0.8 |
Table 2 : Comparative Bioactivity of this compound in Plant Systems
| Plant Species | Dosage (ppm) | Observed Effect |
|---|---|---|
| Tomato (Solanum lycopersicum) | 40 | 61.67% increase in fruit number |
| Cowpea (Vigna unguiculata) | 10 | Pod set inhibition under high night temperatures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
